molecular formula C10H13NO2 B3137975 Methyl 4-aminomethylphenylacetate CAS No. 444807-46-9

Methyl 4-aminomethylphenylacetate

Cat. No.: B3137975
CAS No.: 444807-46-9
M. Wt: 179.22 g/mol
InChI Key: OCICDTOQZOSSQU-UHFFFAOYSA-N
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Description

Methyl 4-aminomethylphenylacetate is an organic compound with the molecular formula C10H13NO2 . It is used for research and development purposes . The compound is not intended for medicinal, household, or other uses .

Scientific Research Applications

1. Production of Phenylacetic Acid Derivatives

Methyl 4-aminomethylphenylacetate is related to phenylacetic acid derivatives. For instance, derivatives like methyl 2-acetyl-3,5-dihydroxyphenylacetate have been synthesized and studied for their antimicrobial properties, although not all derivatives exhibit significant activity in this area (Varma et al., 2006).

2. Aminolysis and Michael Addition Studies

Kinetic studies involving the aminolysis of related compounds, such as 4-nitrophenylacetate, have been conducted to understand the reactions' behaviors in different microenvironments. This research provides insights into the mechanisms of reactions involving similar phenylacetate derivatives (Fernández et al., 2005).

3. Corrosion Inhibition in Industrial Processes

Compounds related to this compound, such as α-aminophosphonates, have been synthesized and studied for their corrosion inhibition properties on mild steel in acidic environments. This is particularly relevant in industrial pickling processes (Gupta et al., 2017).

4. Synthesis and Antimicrobial Activity

Research on the synthesis of methyl 4-hydroxyphenylacetate, closely related to this compound, has demonstrated its potential for antimicrobial applications. Studies have explored the synthesis process and its efficiency, contributing to the understanding of its applications in this field (Shu Ying, 2010).

Safety and Hazards

Safety data for Methyl 4-aminomethylphenylacetate indicates that it should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Properties

IUPAC Name

methyl 2-[4-(aminomethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCICDTOQZOSSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Palladium hydroxide (Pearlman's catalyst, 1.04 g) was added to a solution of conc. aq. ammonium hydroxide:methanol (1:4) (50 mL) in a Parr flask. (4-Cyano-phenyl)-acetic acid methyl ester (1.00 g) was added to the solution. The Parr flask was then shaken for 20 min under hydrogen (50 psi). The reaction mixture was filtered (nylon 66) and the filtrate concentrated in vacuo to yield crude title compound (1.22 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
catalyst
Reaction Step Two
Name
ammonium hydroxide methanol
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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